molecular formula C13H20BrNO4S B2853778 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide CAS No. 851175-58-1

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No.: B2853778
CAS No.: 851175-58-1
M. Wt: 366.27
InChI Key: GLQJBVVTZHDNMF-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C13H20BrNO4S It is a derivative of benzenesulfonamide, characterized by the presence of bromine, ethoxy, and ethoxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide typically involves the following steps:

    Bromination: The starting material, 2-ethoxybenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: The brominated intermediate is then subjected to alkylation with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using continuous flow reactors to ensure efficient bromination.

    Automated Alkylation: Employing automated systems for the alkylation step to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Modulation: It may modulate cellular signaling pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-ethoxybenzenesulfonamide: Lacks the ethoxypropyl group, resulting in different chemical properties.

    2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO4S/c1-3-18-9-5-8-15-20(16,17)13-10-11(14)6-7-12(13)19-4-2/h6-7,10,15H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQJBVVTZHDNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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